molecular formula C14H22N2O5 B1390985 2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid CAS No. 1160474-45-2

2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid

Cat. No.: B1390985
CAS No.: 1160474-45-2
M. Wt: 298.33 g/mol
InChI Key: IXEURNCUEORGCA-UHFFFAOYSA-N
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Description

“2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid” is a chemical compound used in proteomics research . Its molecular formula is C14H22N2O5 .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, a piperazine ring, and a carboxylic acid group . The piperazine ring is substituted with a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis .


Physical and Chemical Properties Analysis

This compound has a predicted density of 1.305±0.06 g/cm3 and a predicted boiling point of 491.8±45.0 °C . Its molecular weight is 298.33 .

Scientific Research Applications

Synthesis and Resolution

  • A study by Jiménez et al. (2001) focused on the synthesis of enantiomerically pure cyclopropane analogs of phenylalanine, including derivatives related to 2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid. They achieved stereoselective synthesis and high-efficiency resolution of these compounds, which is significant for their potential use in medicinal chemistry (Jiménez, López, Oliveros, & Cativiela, 2001).

Mechanism and Applications in Organic Synthesis

  • The work by Jiang et al. (2005) demonstrates the use of similar compounds in organic synthesis, particularly in asymmetric reactions. They explored the use of different organometallic reagents for nucleophilic addition to tert-butoxycarbonyl protected imines, a process relevant to the synthesis of complex organic molecules (Jiang, Chen, Marinkovic, Tran, Chen, Arellano, White, & Tucci, 2005).

Development of Pharmaceutical Agents

Catalytic Reactions

  • Research by Amii et al. (2000) on the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides highlights the catalytic applications of compounds similar to this compound. These reactions are crucial in the synthesis of fluorinated alpha-amino acids, which have significant implications in medicinal chemistry (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

Mechanism of Action

Target of Action

The primary targets of the compound “2-{[4-(tert-Butoxycarbonyl)piperazino]-carbonyl}cyclopropanecarboxylic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to piperazine derivatives

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the piperazine ring and the carboxylic acid group could allow for these interactions. The exact changes resulting from these interactions would depend on the specific target .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, including neurotransmitter signaling and enzymatic processes . The downstream effects of these interactions would depend on the specific pathway and target involved .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The compound’s bioavailability would depend on these properties. For instance, the presence of the tert-butoxycarbonyl (Boc) group could influence the compound’s solubility and absorption .

Result of Action

Based on its structure, it could potentially influence cellular processes by interacting with proteins or enzymes that recognize or bind to piperazine derivatives .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the pH could affect the ionization state of the carboxylic acid group, potentially influencing the compound’s interactions with its targets .

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5/c1-14(2,3)21-13(20)16-6-4-15(5-7-16)11(17)9-8-10(9)12(18)19/h9-10H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEURNCUEORGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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